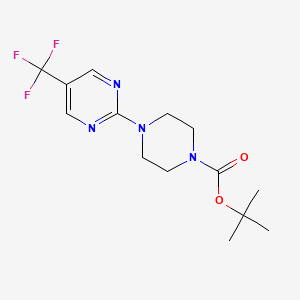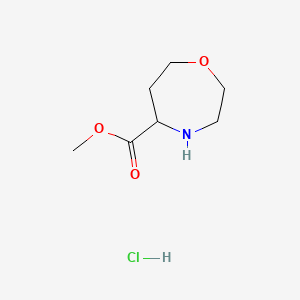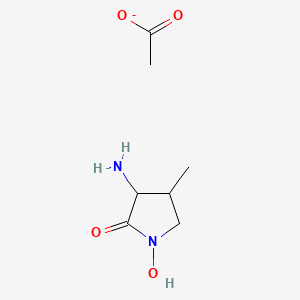
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a trifluoromethyl pyrimidine group and a tert-butyl ester
Métodos De Preparación
The synthesis of tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The piperazine ring provides structural stability and facilitates interactions with biological macromolecules .
Comparación Con Compuestos Similares
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(3-amino-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but with an amino group instead of a pyrimidine ring.
Tert-butyl 4-(4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl)piperazine-1-carboxylate:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridine group, providing different chemical properties and biological activities.
Propiedades
Fórmula molecular |
C14H19F3N4O2 |
|---|---|
Peso molecular |
332.32 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-6-4-20(5-7-21)11-18-8-10(9-19-11)14(15,16)17/h8-9H,4-7H2,1-3H3 |
Clave InChI |
YYWQPMXTHTUNAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)

![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)




